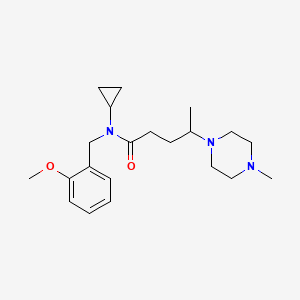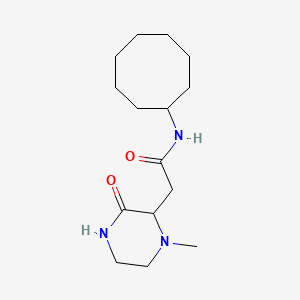
4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone
Descripción general
Descripción
4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone, also known as CMHP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzoyl-piperazine derivatives and has a molecular weight of 325.81 g/mol. CMHP has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Mecanismo De Acción
The mechanism of action of 4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone involves the inhibition of PDE5, which results in increased levels of cGMP in the body. This, in turn, leads to the relaxation of smooth muscles and increased blood flow to different organs, including the brain. The anxiolytic and antidepressant effects of 4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone are thought to be mediated through its interaction with the serotonergic and dopaminergic systems in the brain.
Biochemical and Physiological Effects:
4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone has been found to have various biochemical and physiological effects, including the inhibition of PDE5, anxiolytic and antidepressant effects, and the modulation of the serotonergic and dopaminergic systems in the brain. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory and oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone in lab experiments is its potent inhibitory effects on PDE5, which makes it a valuable tool for studying the role of cGMP in different biological processes. However, one of the limitations of using 4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone is its relatively low solubility in water, which can make it difficult to administer in some experiments.
Direcciones Futuras
There are several future directions for the use of 4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone in scientific research. One potential direction is the development of 4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone-based therapeutics for the treatment of anxiety and depression. Another direction is the exploration of the anti-inflammatory and antioxidant properties of 4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone for the treatment of various inflammatory and oxidative stress-related disorders. Additionally, the use of 4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone in combination with other compounds could lead to the development of more potent and selective PDE5 inhibitors for the treatment of erectile dysfunction and other related disorders.
Aplicaciones Científicas De Investigación
4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone has been used in various scientific research applications, including drug discovery, pharmacology, and neuroscience. It has been found to have potent inhibitory effects on the activity of phosphodiesterase type 5 (PDE5), which is an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. 4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone has also been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of anxiety and depression.
Propiedades
IUPAC Name |
4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-9-3-2-4-10(12(9)15)14(20)17-7-6-16-13(19)11(17)5-8-18/h2-4,11,18H,5-8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQIZYKWERDEMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCNC(=O)C2CCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-isopropyl-6-methyl-5-[5-(4-pyridazinyl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B3805520.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B3805535.png)

![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-(1-methyl-2-pyridin-4-ylethyl)acetamide](/img/structure/B3805541.png)
![1-[3-(methylthio)propyl]-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B3805549.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(4-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B3805560.png)

![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-methylpiperidine](/img/structure/B3805566.png)

![2-(5-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B3805575.png)
![N-{[4'-(1H-pyrazol-1-yl)biphenyl-3-yl]methyl}acetamide](/img/structure/B3805586.png)
![N-benzyl-3-{1-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B3805593.png)
![N-(2-{4-phenyl-5-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-1-yl}ethyl)acetamide](/img/structure/B3805601.png)
![(3R*,4R*)-1-(2-methyl-3-furoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B3805617.png)